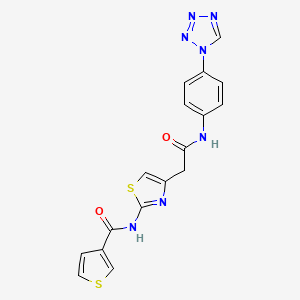
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound featuring an intricate arrangement of functional groups. These include a tetrazole moiety, an amide linkage, a thiazole ring, and a thiophene backbone. The structural diversity of this compound allows for a variety of chemical reactions and biological interactions, making it a subject of interest across multiple scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide generally involves a series of well-planned steps:
Formation of the Tetrazole Ring: Typically achieved by the cyclization of appropriate azides with nitriles.
Attachment of the Phenyl Group: This can be done through an amide coupling reaction, often utilizing reagents like EDC or HATU.
Incorporation of the Thiazole and Thiophene Rings: These heterocyclic components are usually synthesized separately through multi-step processes involving halogenation, lithiation, and cyclization, then coupled with the existing molecular framework.
Industrial Production Methods: On an industrial scale, the production method must prioritize efficiency and yield while maintaining safety and cost-effectiveness. This often involves the use of automated reactors, continuous flow systems, and rigorous purification processes, including chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidative transformations to yield sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using catalytic hydrogenation.
Substitution: The tetrazole group can participate in nucleophilic substitution reactions, replacing a leaving group attached to an electrophilic center.
Common Reagents and Conditions:
Oxidation: Reagents like mCPBA or hydrogen peroxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like NaH or K₂CO₃.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Substituted tetrazoles or thiazoles.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide has broad applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: Acts as a molecular probe in biochemical assays due to its ability to bind specific proteins or enzymes.
Medicine: Investigated for its potential as a drug candidate in the treatment of diseases like cancer and infections, owing to its unique molecular interactions.
Industry: Utilized in the manufacturing of electronic components, given its potential conductive properties.
Wirkmechanismus
The mechanism by which N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide exerts its effects largely depends on its ability to interact with specific molecular targets:
Molecular Targets: This compound often targets enzymes or receptors with binding sites complementary to its structure.
Pathways Involved: By interacting with these targets, the compound can modulate signaling pathways involved in cell growth, apoptosis, or metabolism, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds with similar structures, N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide stands out due to its unique combination of functional groups. This results in distinct physicochemical properties and biological activities.
Similar Compounds Include:
N-(4-(2-(aminophenylamino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide: Lacks the tetrazole group, which alters its biological activity.
N-(4-(2-((4-(methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide: Contains a methyl group in place of the tetrazole, affecting its reactivity and stability.
Eigenschaften
IUPAC Name |
N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2S2/c25-15(19-12-1-3-14(4-2-12)24-10-18-22-23-24)7-13-9-28-17(20-13)21-16(26)11-5-6-27-8-11/h1-6,8-10H,7H2,(H,19,25)(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVZCGFSGNRKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














